4-Cinnamamidobenzoic acid

Descripción general

Descripción

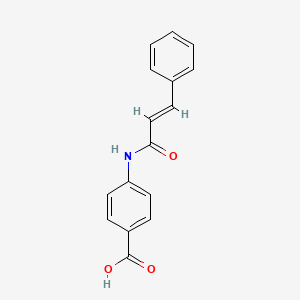

4-Cinnamamidobenzoic acid is an organic compound with the chemical formula C16H13NO3. It is known for its unique structure, which includes a cinnamamide group attached to a benzoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cinnamamidobenzoic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with 4-aminobenzoic acid under specific conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cinnamamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines and alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, and halides

Major Products Formed:

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Amines, alcohols

Substitution: Functionalized derivatives with new substituents

Aplicaciones Científicas De Investigación

While there is no direct information about "4-Cinnamamidobenzoic acid" in the provided search results, the search results do provide information about Cinnamic acid and its derivatives and their applications.

Cinnamic acid, derived from cinnamon bark, features a structure composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows for modifications that result in bioactive agents with enhanced efficacy . Cinnamic acid derivatives have a wide range of applications, including in treating cancer, bacterial infections, diabetes, and neurological disorders .

Cinnamic Acid Derivatives: Applications and Activities

- Antimicrobial Activity: Cinnamic acid derivatives are known for their antimicrobial activity . Researchers are exploring these derivatives as more effective antimicrobial agents than current standard drugs, especially to combat drug-resistant microbial strains . Essential oils from cinnamon bark have demonstrated potent fungicidal effects against planktonic and sessile fungi .

- Antileishmanial Activity: Studies have evaluated cinnamic acid derivatives for antiparasitic action against Leishmania infantum, the cause of visceral leishmaniasis . One compound, N-(4-isopropylbenzyl)cinnamamide, showed significant antileishmanial activity .

- Antimetastatic Activity: Certain cinnamic acid derivatives have shown antimetastatic activity, suppressing cell migration and proliferation in studies involving B16-F10 cells .

- Anti-inflammatory Activity: Benzoic acid derivatives, closely related to cinnamic acid, have demonstrated anti-inflammatory activity, useful for treating conditions like arthritis, asthma, and inflammatory bowel disorders .

- Anxiety Medications: Substituted cinnamamide derivatives have applications in the preparation of anti-anxiety medications .

Mecanismo De Acción

The mechanism of action of 4-cinnamamidobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

4-Cinnamamidobenzoic acid can be compared with other similar compounds, such as:

Actividad Biológica

4-Cinnamamidobenzoic acid is a derivative of cinnamic acid, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cinnamamide moiety attached to a benzoic acid structure. Its chemical formula is CHNO, and it exhibits both hydrophilic and lipophilic properties, which influence its biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of cinnamic acid derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) : A study evaluated various cinnamic acid derivatives against bacterial strains and reported that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 458.15 µM to 2021.31 µM .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 4-Isopropylbenzylcinnamide | 458.15 | Active against multiple strains |

| Benzyl cinnamate | 537.81 | Active against S. aureus and S. epidermidis |

| 4-Chlorobenzyl cinnamide | 2021.31 | Weak activity |

2. Antileishmanial Activity

Research indicates that cinnamic acid derivatives possess antileishmanial properties. In a study evaluating thirty-five derivatives against Leishmania infantum, N-(4-isopropylbenzyl)cinnamamide was identified as the most potent compound with an IC of 33.71 µM, demonstrating high selectivity .

- Selectivity Index (SI) : The selectivity index for this compound was greater than 42.46, indicating its potential as a therapeutic agent with minimal toxicity to human cells.

3. Neuroprotective Effects

The neuroprotective effects of cinnamic acid derivatives have been investigated in the context of neurodegenerative diseases. A study demonstrated that certain metabolites derived from cinnamic acid showed significant inhibition of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease .

- Inhibition Potency : The metabolite exhibited an IC value of 8.27 µM against AChE, suggesting its potential in neuroprotection.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and AChE, which are involved in inflammatory processes and neurotransmission .

- Cell Signaling Modulation : Cinnamic acid derivatives can modulate various cell signaling pathways, impacting cellular responses to stress and inflammation .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of cinnamic acid derivatives in various biological contexts:

- Neuroprotective Study : In vitro studies using human neuroblastoma cells demonstrated that certain metabolites derived from cinnamic acid provided protection against oxidative stress induced by HO and amyloid-beta peptides .

- Antimicrobial Evaluation : A comparative study on the antimicrobial efficacy of different amides derived from cinnamic and benzoic acids revealed varying degrees of activity against Candida species, emphasizing the importance of structural modifications in enhancing bioactivity .

Propiedades

IUPAC Name |

4-(3-phenylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLZCFFEAPFEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354178 | |

| Record name | 4-CINNAMAMIDOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54057-59-9 | |

| Record name | 4-CINNAMAMIDOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.